
2-氯-5,7-二氟喹啉-3-甲醛
描述
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClF2NO and a molecular weight of 227.59 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications .
科学研究应用
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the halogenation of quinoline derivatives, followed by formylation to introduce the aldehyde group at the 3-position . The reaction conditions often involve the use of halogenating agents such as chlorine or fluorine gas, along with catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde may involve large-scale halogenation and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: 2-Chloro-5,7-difluoroquinoline-3-carboxylic acid.
Reduction Products: 2-Chloro-5,7-difluoroquinoline-3-methanol.
Coupling Products: Biaryl compounds with extended conjugation.
作用机制
The mechanism of action of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
5,7-Difluoroquinoline-3-carbaldehyde: Lacks the chlorine atom, which may affect its chemical properties and applications.
2-Chloro-5-fluoroquinoline-3-carbaldehyde:
Uniqueness
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives . Additionally, the compound’s ability to participate in various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
属性
IUPAC Name |
2-chloro-5,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLCHHJWIUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
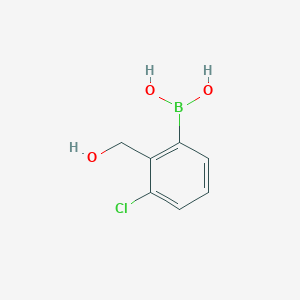
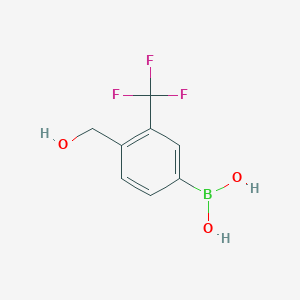
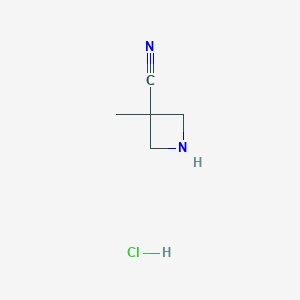
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)

![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)

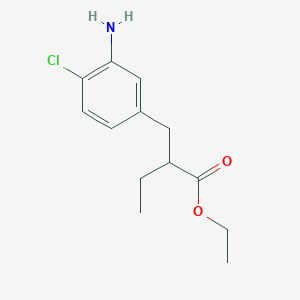

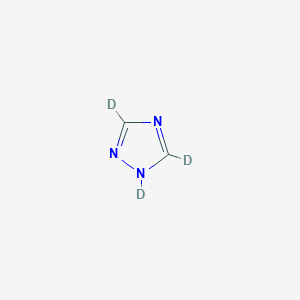

![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)

